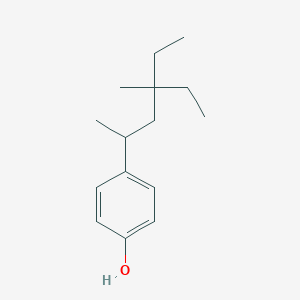
4-(4-Ethyl-4-methylhexan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethyl-4-methylhexan-2-yl)phenol is a chemical compound belonging to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethyl-4-methylhexan-2-yl)phenol typically involves the alkylation of phenol with a suitable alkyl halide under basic conditions. The reaction can be carried out using a Friedel-Crafts alkylation process, where phenol reacts with 4-ethyl-4-methylhexan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of advanced catalytic systems and automated reactors can enhance the production rate and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethyl-4-methylhexan-2-yl)phenol undergoes various chemical reactions typical of phenolic compounds:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can undergo hydrogenation to form cyclohexanol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones or hydroquinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-(4-Ethyl-4-methylhexan-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its antimicrobial and antioxidant properties, which may have therapeutic applications.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Ethyl-4-methylhexan-2-yl)phenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. Additionally, the alkyl chain can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-2-methoxyphenol: Similar in structure but with a methoxy group instead of a hydroxyl group.
4-[2-(Methylamino)ethyl]phenol: Contains an aminoethyl group, which alters its chemical properties and biological activity.
4-Heptylphenol: Has a longer alkyl chain, affecting its hydrophobicity and reactivity.
Uniqueness
The combination of the phenolic hydroxyl group and the branched alkyl chain provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .
Properties
CAS No. |
881201-77-0 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
4-(4-ethyl-4-methylhexan-2-yl)phenol |
InChI |
InChI=1S/C15H24O/c1-5-15(4,6-2)11-12(3)13-7-9-14(16)10-8-13/h7-10,12,16H,5-6,11H2,1-4H3 |
InChI Key |
QLDVQVUZFJJLEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)CC(C)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















